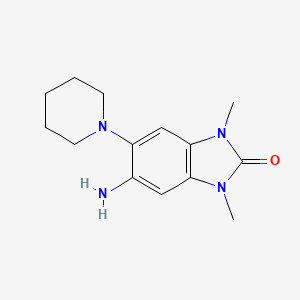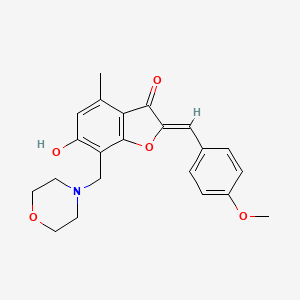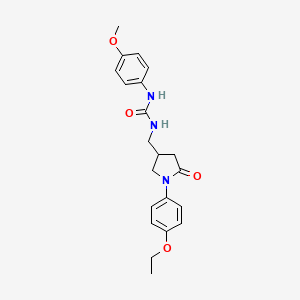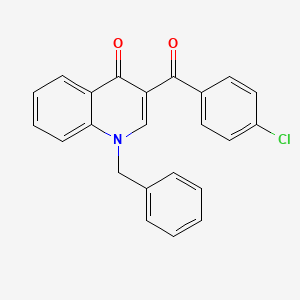![molecular formula C13H15N3O3S B2971948 1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946257-37-0](/img/structure/B2971948.png)
1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrrolo[2,3-d]pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in various studies . The synthesis process involves the use of readily available starting materials and various chemical reactions .Molecular Structure Analysis
The molecular structure of “1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” includes a pyrrolo[2,3-d]pyrimidine core . The structure also includes a 1,3-dimethyl group and a 1-pyrrolidinylcarbonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives have been studied extensively . These reactions often involve the use of acids, bases, heat, or light .Mechanism of Action
Future Directions
The future directions in the research of pyrrolo[2,3-d]pyrimidine derivatives include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
1,3-dimethyl-6-(pyrrolidine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-14-10(17)8-7-9(11(18)16-5-3-4-6-16)20-12(8)15(2)13(14)19/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHRGRCLQHKNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)N3CCCC3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2971868.png)

![7-(3-chloro-2-methylphenyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2971871.png)

![(4-Chlorophenyl){4-hydroxy-4-[(phenylsulfanyl)methyl]piperidino}methanone](/img/structure/B2971874.png)



![1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2971879.png)
![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-methoxybenzamide](/img/structure/B2971880.png)
![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2971881.png)
![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2971882.png)
